REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][C:5]2[N:13]=[CH:14][CH:15]=[CH:16][C:4]=2[C:3]1=[O:17].[H-].[Na+].Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>CN(C)C=O>[CH2:25]([O:24][C:22]([CH2:21][N:6]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:2]([CH3:1])[C:3](=[O:17])[C:4]2[CH:16]=[CH:15][CH:14]=[N:13][C:5]1=2)=[O:23])[CH3:26] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(NC3=C1C=CC=C3)N=CC=C2)=O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 50° C. for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 50° C. for an additional 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain 2.0 g of the crude product
|
Type
|
CUSTOM
|
Details
|
It was further purified by column chromatography (silica gel)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CN1C2=C(C(N(C3=C1C=CC=C3)C)=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |